6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL

Lipophilicity LogP Membrane Permeability

CNS drug discovery programs require advanced building blocks with tunable blood-brain barrier permeability and chemoselective handles for rapid SAR exploration. Standard mono-halogenated indanols lack the orthogonal reactivity needed for sequential diversification. 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 2089649-48-7) directly addresses these constraints with its differentiated 5-fluoro/6-bromo substitution pattern. - Enhanced LogP (2.66) vs. mono-fluorinated analogs (1.89) for improved BBB penetration in serotonin/dopamine receptor modulator programs. - Orthogonal reactivity: C6-Br undergoes selective Suzuki coupling while C5-F remains inert as a metabolic blocker, enabling true two-stage library synthesis. - Free hydroxyl group (HBD:1, TPSA:20.23 Ų) provides a derivatizable handle for prodrug formation or key target hydrogen bonding, unavailable in ketone analogs.

Molecular Formula C9H8BrFO
Molecular Weight 231.06 g/mol
Cat. No. B8180949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-OL
Molecular FormulaC9H8BrFO
Molecular Weight231.06 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C1O)Br)F
InChIInChI=1S/C9H8BrFO/c10-7-4-6-5(3-8(7)11)1-2-9(6)12/h3-4,9,12H,1-2H2
InChIKeyNFEDJWNLFZRJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol: Halogenated Indanol Building Block


6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol (CAS 2089649-48-7) is a fluorinated and brominated indanol derivative bearing both a hydroxyl group and two halogen substituents on a fused bicyclic indene scaffold . With a molecular formula of C9H8BrFO and a molecular weight of 231.06 g/mol, this compound serves as a key synthetic intermediate in the development of centrally acting agents targeting neurological disorders, including serotonin and dopamine receptor modulators .

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol vs. Common Indanol Analogs


While numerous halogenated indanols exist as synthetic intermediates, subtle variations in halogen substitution patterns dramatically alter physicochemical properties such as lipophilicity, hydrogen bonding capacity, and orthogonal reactivity . The unique 5-fluoro/6-bromo substitution of this compound imparts a specific LogP of ~2.66, significantly higher than mono-fluorinated analogs (~1.89) and lower than ketone derivatives (~2.72), directly impacting membrane permeability and chromatographic behavior . Furthermore, the differential reactivity of bromine (versatile cross-coupling handle) and fluorine (metabolic blocker) at precise positions enables chemoselective derivatization that regioisomers like 5-bromo-6-fluoro or 4-bromo-2-fluoro analogs cannot replicate .

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol: Quantitative Comparison with Analogs


LogP Comparison: Enhanced Lipophilicity

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol exhibits a LogP value of 2.66, which is significantly higher than its mono-fluorinated analog 5-fluoro-2,3-dihydro-1H-inden-1-ol (LogP 1.89) and the parent 2,3-dihydro-1H-inden-1-ol (LogP 1.67) . This increased lipophilicity is directly attributable to the presence of the bromine atom at the 6-position, providing enhanced membrane permeability and altered pharmacokinetic profiles in lead optimization campaigns.

Lipophilicity LogP Membrane Permeability Drug Design

Hydrogen Bonding Profile vs. Ketone Analogs

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol possesses one hydrogen bond donor (hydroxyl) and two hydrogen bond acceptors (hydroxyl oxygen and fluorine), with a Topological Polar Surface Area (TPSA) of 20.23 Ų . This contrasts with its ketone counterpart 6-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, which has zero hydrogen bond donors and a lower TPSA of 17.07 Ų . The hydroxyl group enables additional intermolecular interactions such as hydrogen bonding, which can significantly influence solubility, crystal packing, and target engagement.

Hydrogen Bonding TPSA Drug-Likeness Solubility

Orthogonal Reactivity of Bromo and Fluoro Substituents

The 5-fluoro/6-bromo substitution pattern provides orthogonal reactivity handles: the bromine atom at the 6-position is amenable to palladium-catalyzed cross-couplings (Suzuki, Stille, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr), while the fluorine at the 5-position is largely inert to these conditions, allowing for sequential derivatization . This contrasts with mono-bromo analog 6-bromo-2,3-dihydro-1H-inden-1-ol, which offers only a single reactive site, and the regioisomer 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol, where the reactive bromine is placed at a different position, altering the electronic and steric environment of subsequent reactions.

Cross-Coupling Nucleophilic Aromatic Substitution Chemoselectivity Halogen Dance

Molecular Weight and Lipophilicity vs. Regioisomers

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol has a molecular weight of 231.06 g/mol and a consensus LogP of 2.68 . While the regioisomer 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-ol shares the same molecular formula and weight, the specific substitution pattern of the target compound yields a distinct lipophilicity profile (LogP 2.66 vs. approximately 2.5 for the regioisomer as estimated from XLogP3 data) . This difference, though subtle, can influence distribution and clearance in in vivo models, making the correct isomer selection critical for reproducible pharmacological outcomes.

Molecular Weight cLogP Drug-Likeness CNS MPO

6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol: Applications and Procurement


Lead Optimization for CNS-Penetrant Serotonergic Agents

When designing novel serotonin receptor modulators requiring blood-brain barrier penetration, the enhanced lipophilicity (LogP 2.66) of 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol relative to mono-fluorinated analogs (LogP 1.89) makes it a preferred core scaffold . The bromine atom at the 6-position serves as a synthetic handle for installing diverse aryl or heteroaryl groups via Suzuki coupling, while the fluorine at the 5-position remains intact to block potential metabolic oxidation sites .

Chemoselective Synthesis of Indanol Libraries

Researchers aiming to generate structurally diverse libraries from a single intermediate will benefit from the orthogonal reactivity of the bromine and fluorine substituents . The bromine can be selectively displaced under palladium catalysis to introduce a variety of substituents, while the fluorine remains inert, allowing for a second stage of diversification at a later synthetic step. This is not possible with mono-halogenated analogs like 6-bromo-2,3-dihydro-1H-inden-1-ol .

Pharmacokinetic Fine-Tuning via Hydrogen Bonding

In programs where aqueous solubility and target binding are governed by hydrogen bonding, the presence of a free hydroxyl group (HBD: 1; HBA: 2; TPSA: 20.23 Ų) in 6-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-ol provides a critical advantage over the corresponding ketone analog (HBD: 0; TPSA: 17.07 Ų) . The hydroxyl group can be further derivatized to prodrugs or used to form key hydrogen bonds with the biological target, offering greater control over solubility and potency .

Synthesis of Dopamine Receptor Modulator Intermediates

As a key intermediate in the development of centrally acting agents, this compound is specifically cited for the synthesis of dopamine receptor modulators . Its rigid indanol framework and strategic halogen placement enable the construction of conformationally constrained analogs that mimic the endogenous ligand, with the bromine atom providing a convenient point for late-stage functionalization to explore structure-activity relationships .

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